2-(4-Bromobenzoyl)propanedinitrile
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Overview
Description
2-(4-Bromobenzoyl)propanedinitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol . It is also known by its synonym, 2-(4-Bromobenzoyl)malononitrile . This compound is characterized by the presence of a bromobenzoyl group attached to a propanedinitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(4-Bromobenzoyl)propanedinitrile typically involves the reaction of 4-bromobenzoyl chloride with malononitrile in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(4-Bromobenzoyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromobenzoyl)propanedinitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzoyl)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The propanedinitrile moiety can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(4-Bromobenzoyl)propanedinitrile can be compared with other similar compounds such as:
2-(2-Bromobenzoyl)propanedinitrile: This compound has a bromine atom in the ortho position instead of the para position, leading to different reactivity and properties.
2-(4-Chlorobenzoyl)propanedinitrile: The chlorine atom in this compound can lead to different electronic effects and reactivity compared to the bromine atom.
2-(4-Methylbenzoyl)propanedinitrile: The presence of a methyl group instead of a halogen atom can significantly alter the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity and versatility as an intermediate in organic synthesis, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H5BrN2O |
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Molecular Weight |
249.06 g/mol |
IUPAC Name |
2-(4-bromobenzoyl)propanedinitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H |
InChI Key |
CHEOESWYWGVGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)Br |
Origin of Product |
United States |
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